
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structural features, including multiple hydroxyl groups, an epoxy ring, and a fluorine atom, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) typically involves multi-step organic synthesis. Key steps may include:
Formation of the Diene Structure: This can be achieved through a series of aldol condensations and Wittig reactions to introduce the conjugated diene system.
Fluorination: The selective introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl groups are typically introduced through hydroboration-oxidation reactions or via Sharpless asymmetric dihydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Epoxide Ring Opening: Ammonia (NH₃), methanol (CH₃OH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, and epoxide ring opening can result in diols or amino alcohols.
Aplicaciones Científicas De Investigación
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and epoxy ring allow it to form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandins: Similar in structure but lack the epoxy and fluorine groups.
Leukotrienes: Share the diene structure but differ in functional groups and biological activity.
Thromboxanes: Have a similar cyclic structure but differ in the presence of additional functional groups.
Uniqueness
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) is unique due to its combination of an epoxy ring, fluorine atom, and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H31FO5 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(3aR,4R,5R,6aS)-3-fluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H31FO5/c1-2-3-4-7-13(22)10-11-14-15(23)12-17-19(14)20(21)16(26-17)8-5-6-9-18(24)25/h8,10-11,13-15,17,19-20,22-23H,2-7,9,12H2,1H3,(H,24,25)/b11-10+,16-8-/t13-,14-,15+,17-,19+,20?/m0/s1 |
Clave InChI |
PICZVWWLSUAEJF-CQXSNJKISA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)F)O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
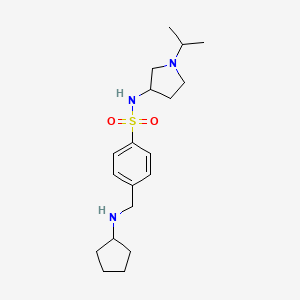

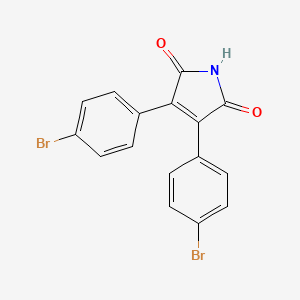
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
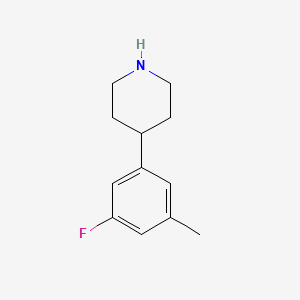
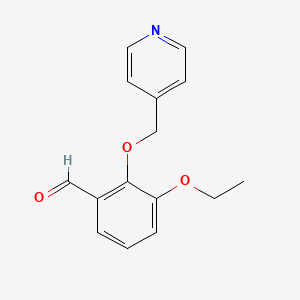
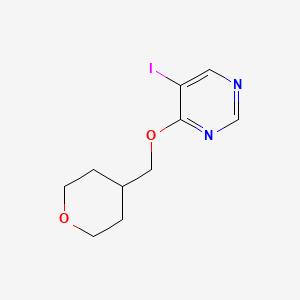

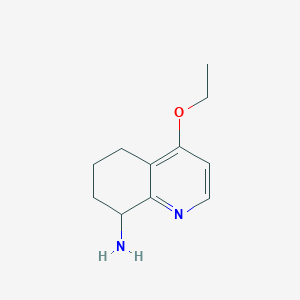
![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)

